N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
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Overview
Description
N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrrole ring fused to a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s pyrrole and pyridazine rings allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolylpyridazine: Another heterocyclic compound with similar biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits a wide range of biological activities, such as antimicrobial and antitumor effects.
Uniqueness
N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is unique due to its specific combination of pyrrole and pyridazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
Molecular Formula |
C10H13N5 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
N'-(6-pyrrol-1-ylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H13N5/c11-5-6-12-9-3-4-10(14-13-9)15-7-1-2-8-15/h1-4,7-8H,5-6,11H2,(H,12,13) |
InChI Key |
NWICJHOWZULHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCN |
Origin of Product |
United States |
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